Cas no 918481-26-2 (Piperazine, 1-[(5-chloro-2-thienyl)methyl]-4-(1-phenylethyl)-)

Piperazine, 1-[(5-chloro-2-thienyl)methyl]-4-(1-phenylethyl)- structure
918481-26-2 structure
Product Name:Piperazine, 1-[(5-chloro-2-thienyl)methyl]-4-(1-phenylethyl)-
CAS No:918481-26-2
MF:C17H21ClN2S
MW:320.880041837692
CID:774960
PubChem ID:59382068
Update Time:2025-04-19

Piperazine, 1-[(5-chloro-2-thienyl)methyl]-4-(1-phenylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Piperazine, 1-[(5-chloro-2-thienyl)methyl]-4-(1-phenylethyl)-
    • 1-[(5-chlorothiophen-2-yl)methyl]-4-(1-phenylethyl)piperazine
    • 918481-26-2
    • DTXSID00731741
    • SCHEMBL13150350
    • Inchi: 1S/C17H21ClN2S/c1-14(15-5-3-2-4-6-15)20-11-9-19(10-12-20)13-16-7-8-17(18)21-16/h2-8,14H,9-13H2,1H3
    • InChI Key: NELDRJSTKPZGGB-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(CN2CCN(C(C)C3C=CC=CC=3)CC2)S1

Computed Properties

  • Exact Mass: 320.1113975g/mol
  • Monoisotopic Mass: 320.1113975g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 34.7Ų
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